1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride is a chemical compound known for its unique structure and properties It features a benzo[d][1,3]dioxole ring, which is a fused ring system containing both benzene and dioxole
Vorbereitungsmethoden
The synthesis of 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzo[d][1,3]dioxole ring system.
Final Steps: The final product is obtained by combining the intermediate compounds under specific reaction conditions, followed by purification and crystallization to yield the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biological pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride can be compared with other similar compounds, such as:
- 1-(Benzo[d][1,3]dioxol-4-yl)-N,N-dimethylmethanamine hydrochloride
- 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of 1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one, monohydrochloride lies in its specific ethylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16ClNO3 |
---|---|
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-4-yl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)11(14)9-5-4-6-10-12(9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H |
InChI-Schlüssel |
NBKLIAKMVVIVEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C(=O)C1=C2C(=CC=C1)OCO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.